2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the carboxylic acid group.
4-(Pyridin-3-yl)pyrimidine: Similar structure but with different substitution patterns on the pyrimidine ring.
2-Methyl-4-(pyridin-2-yl)pyrimidine: Similar structure but with different substitution patterns on the pyridine ring
Uniqueness
2-Methyl-6-(pyridin-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-13-9(5-10(14-7)11(15)16)8-3-2-4-12-6-8/h2-6H,1H3,(H,15,16) |
InChI Key |
WDXBGQJNCBJVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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